7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate
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Overview
Description
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate is an organic compound that features a cyclohexylamino group attached to a hepta-2,4-dien-2-yl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate typically involves the following steps:
Formation of the Hepta-2,4-dien-2-yl Backbone: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired diene structure.
Introduction of the Cyclohexylamino Group: The cyclohexylamine is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate diene compound with cyclohexylamine under controlled conditions to ensure the formation of the cyclohexylamino group.
Acetylation: The final step involves acetylation of the compound to introduce the acetate group. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with similar amine functionality.
Hepta-2,4-dien-2-yl acetate: Lacks the cyclohexylamino group but shares the diene and acetate structure.
Cyclohexylacetate: Contains the cyclohexyl and acetate groups but lacks the diene structure.
Uniqueness
7-(Cyclohexylamino)-7-oxohepta-2,4-dien-2-yl acetate is unique due to its combination of a cyclohexylamino group with a hepta-2,4-dien-2-yl acetate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106675-83-6 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
[7-(cyclohexylamino)-7-oxohepta-2,4-dien-2-yl] acetate |
InChI |
InChI=1S/C15H23NO3/c1-12(19-13(2)17)8-6-7-11-15(18)16-14-9-4-3-5-10-14/h6-8,14H,3-5,9-11H2,1-2H3,(H,16,18) |
InChI Key |
KQKNKZKSOPVHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CCC(=O)NC1CCCCC1)OC(=O)C |
Origin of Product |
United States |
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